5-Bromo-3-cyano-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
5-bromo-3-cyano-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(11(14)15)6(2-5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIOOYXJCXDEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-nitrobenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-cyano-2-nitrobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products depend on the nucleophile used, such as 5-hydroxy-3-cyano-2-nitrobenzoic acid.
Reduction: 5-Bromo-3-cyano-2-aminobenzoic acid.
Oxidation: 5-Bromo-3-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 5-Bromo-3-cyano-2-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its unique functional groups make it a valuable precursor in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-nitrobenzoic acid depends on its application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can contribute to the compound’s reactivity and potential cytotoxic effects.
Comparison with Similar Compounds
Substituent Effects :
- Electron-Withdrawing Groups (EWGs): The cyano group (CN) in the target compound is a stronger EWG than methyl (CH₃) or methoxy (OCH₃), increasing the acidity of the benzoic acid group compared to analogs like 5-bromo-2-methyl-3-nitrobenzoic acid .
- Steric Effects : Bulky substituents (e.g., CH₃ at position 2 in 107650-20-4) may hinder electrophilic substitution reactions, whereas smaller groups (e.g., F in 99277-71-1) minimize steric interference .
Physicochemical Properties
Notes:
- Bromo and nitro groups contribute to high density and thermal stability, as seen in 107650-20-4 .
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-3-cyano-2-nitrobenzoic acid, and what critical parameters influence yield in multi-step syntheses?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Bromination : Electrophilic bromination at the 5-position using Br₂/FeBr₃ or NBS under controlled conditions .
Cyanation : Introduction of the cyano group via Ullmann-type coupling or nucleophilic substitution with CuCN .
Nitration : Directed nitration at the 2-position using HNO₃/H₂SO₄, leveraging the meta-directing effects of the cyano group .
Critical Parameters :
Q. How does the electronic environment created by multiple substituents (Br, CN, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : The substituents create competing electronic effects:
- Nitro (NO₂) : Strongly electron-withdrawing, meta-directing, deactivates the ring.
- Cyano (CN) : Electron-withdrawing, meta-directing.
- Bromine (Br) : Weakly electron-donating via resonance but deactivating overall.
Reactivity Implications : - Nitro and cyano groups dominate, directing nucleophiles to the less-deactivated positions (e.g., para to Br).
- Steric hindrance at the 3-position (CN) limits accessibility.
- Use kinetic vs. thermodynamic control to favor specific products .
Advanced Research Questions
Q. What strategies resolve contradictory reports on the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions often arise from varying reaction conditions:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling to alter regioselectivity .
- Protecting Groups : Temporarily protect the nitro group (e.g., reduction to NH₂) to redirect coupling sites .
- Spectroscopic Validation : Use 2D NMR (NOESY, HMBC) to confirm regiochemistry of products .
Q. How can computational methods predict electrophilic attack sites in polyfunctionalized derivatives like this compound?
- Methodological Answer : Density Functional Theory (DFT) :
Q. What experimental designs optimize the selective reduction of the nitro group without affecting other functionalities?
- Methodological Answer : Stepwise Reduction Protocols :
Catalytic Hydrogenation : Use H₂/Pd-C in ethanol at 25°C for partial reduction to NH₂.
Chemoselective Agents : Employ SnCl₂/HCl in THF to avoid side reactions with Br or CN .
Monitoring Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
